
SGX201
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SGX201 is a time-release, oral formulation of BDP, a highly potent, topically active corticosteroid that has a local effect on inflamed tissue. BDP has been marketed in the United States and worldwide since the early 1970s as the active pharmaceutical ingredient in inhalation products for the treatment of patients with allergic rhinitis and asthma. This compound has been awarded fast-track designation from the FDA for the prevention of radiation enteritis. Fast-track designation is designed to facilitate the development and expedite the review of new drugs intended to treat serious or life threatening conditions that are also unmet medical needs.
科学研究应用
Prevention of Acute Radiation Enteritis
Acute radiation enteritis is a significant complication for patients undergoing radiation therapy for cancers such as rectal cancer. SGX201 has been investigated for its efficacy in preventing this condition.
- Phase 1/2 Clinical Trial : A study involving 16 patients demonstrated that this compound was safe and well-tolerated across all dose groups. Notably, the incidence of diarrhea—a common side effect in similar studies—was lower than historical controls .
- Efficacy Findings : Preliminary results indicated a potential dose-response relationship regarding gastrointestinal side effects, suggesting that this compound may effectively mitigate symptoms associated with radiation therapy .
Comparative Analysis with Other Corticosteroids
A comparative analysis highlights this compound's unique attributes among corticosteroids:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Beclomethasone Dipropionate | C28H37ClO7 | Asthma treatment | Potent local anti-inflammatory effects |
Fluticasone Propionate | C22H27F3O4S | Asthma & allergic rhinitis | High potency with minimal systemic absorption |
Budesonide | C25H34O6 | Inflammatory bowel disease | Extensive first-pass metabolism; high local activity |
This compound | C28H37ClO7 | Acute radiation enteritis | Delayed-release formulation with targeted delivery |
This compound stands out due to its delayed-release formulation that enhances local delivery while minimizing systemic exposure compared to traditional corticosteroids .
Clinical Trial Data
- The Phase 1/2 clinical trial (BDP-ENT-01) provided exploratory data supporting the safety and potential efficacy of this compound in preventing acute radiation enteritis .
- Principal investigators noted that maintaining planned treatment regimens without significant gastrointestinal complications could improve patient outcomes during cancer therapy .
Future Research Directions
Ongoing studies are expected to further elucidate the efficacy of this compound across various inflammatory conditions beyond acute radiation enteritis, potentially expanding its therapeutic applications in oncology and gastroenterology .
化学反应分析
Mechanisms of Action
Upon administration, SGX201 undergoes metabolic conversion leading to various chemical interactions within the body:
-
Hydrolysis : The ester bonds in beclomethasone are hydrolyzed in biological fluids, releasing the active drug which can then exert its pharmacological effects.
-
Receptor Binding : Beclomethasone binds to glucocorticoid receptors, initiating a cascade of biochemical reactions that modulate inflammatory responses. This involves:
-
Transcriptional Activation : Binding to nuclear receptors leads to altered gene expression associated with inflammation reduction.
-
Clinical Trial Findings
Clinical trials have demonstrated that this compound is safe and well-tolerated. Key findings include:
-
Efficacy Against Radiation Enteritis : In a Phase 1/2 clinical trial involving patients undergoing radiation therapy, this compound showed a lower incidence of diarrhea compared to historical controls, indicating its potential effectiveness in preventing acute radiation enteritis symptoms .
-
Safety Profile : The administration across various dose groups revealed no significant adverse effects, supporting its use as a prophylactic treatment .
Table of Clinical Trial Results for this compound
常见问题
Basic Research Questions
Q. What are the foundational steps for synthesizing and characterizing SGX201 in a research setting?
- Methodological Answer : Begin with a literature review to identify established synthetic routes (e.g., reaction conditions, catalysts). Validate purity using HPLC (>95%) and confirm structural integrity via 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS). Include detailed experimental protocols (e.g., solvent systems, temperature gradients) and cross-reference with prior studies to ensure reproducibility .
Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?
- Methodological Answer : Use a tiered approach:
- Tier 1 : Measure solubility (in DMSO, water), logP (via shake-flask method), and thermal stability (DSC/TGA).
- Tier 2 : Conduct pH-dependent stability studies (e.g., 1–14 range) with UV-Vis or HPLC monitoring.
Document deviations from literature values and validate using independent methods (e.g., NMR for degradation products) .
Q. What criteria determine this compound’s eligibility for in vitro biological assays?
- Methodological Answer : Establish purity thresholds (e.g., ≥95% by HPLC), exclude endotoxin contamination (LAL assay), and confirm solubility in assay buffers. Pre-screen for cytotoxicity (MTT assay) in relevant cell lines before proceeding to mechanistic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported biological activity across studies?
- Methodological Answer :
- Step 1 : Perform meta-analysis of existing data, stratifying by experimental variables (e.g., cell type, dosage, exposure time).
- Step 2 : Replicate key studies under controlled conditions, including positive/negative controls.
- Step 3 : Use orthogonal assays (e.g., CRISPR knockouts, proteomics) to identify confounding factors (e.g., off-target effects) .
Q. What advanced strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?
- Methodological Answer : Employ design of experiments (DoE) to evaluate critical parameters (e.g., catalyst loading, reaction time). Use chiral HPLC or X-ray crystallography to monitor stereochemical outcomes. For scale-up, apply kinetic modeling to predict bottlenecks and optimize flow chemistry setups .
Q. How should researchers validate this compound’s mechanism of action (MoA) in complex biological systems?
- Methodological Answer : Combine phenotypic screening with target deconvolution techniques:
- Chemoproteomics : Use activity-based probes or photoaffinity labeling.
- Genetic validation : siRNA/shRNA knockdown or CRISPR-Cas9 gene editing.
Cross-validate findings with computational docking studies (e.g., molecular dynamics simulations) .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Apply ANOVA for multi-group comparisons and bootstrap resampling to estimate confidence intervals. For high-throughput data, apply false discovery rate (FDR) correction .
Q. How can researchers ensure reproducibility of this compound’s reported pharmacokinetic (PK) parameters?
- Methodological Answer :
- Standardization : Adhere to FDA/EMA guidelines for PK studies (e.g., n ≥ 6 animals/group, validated LC-MS/MS methods).
- Open data : Share raw chromatograms and pharmacokinetic models (e.g., NONMEM) via repositories like Zenodo .
Q. Literature and Collaboration
Q. What strategies mitigate bias when reviewing this compound’s pre-clinical efficacy data?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use tools like ROBVIS to assess risk of bias in animal studies. Prioritize studies with blinded outcome assessment and predefined statistical plans .
Q. How to integrate this compound’s structure-activity relationship (SAR) data into computational models?
属性
IUPAC 名称 |
NONE |
---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SGX201; SGX201; SGX 201. DOR201; DOR-201; DOR 201. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。